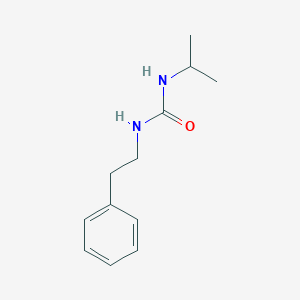
N-isopropyl-N'-(2-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N'-(2-phenylethyl)urea, also known as IPPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPPE is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 206.3 g/mol. In
Mécanisme D'action
The mechanism of action of N-isopropyl-N'-(2-phenylethyl)urea is not fully understood. However, it has been suggested that N-isopropyl-N'-(2-phenylethyl)urea may act by inhibiting the activity of enzymes such as acetylcholinesterase or by disrupting cellular membranes.
Biochemical and Physiological Effects:
N-isopropyl-N'-(2-phenylethyl)urea has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to improved cognitive function. In addition, N-isopropyl-N'-(2-phenylethyl)urea has been shown to have herbicidal activity against various weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isopropyl-N'-(2-phenylethyl)urea in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
Orientations Futures
There are several future directions for the study of N-isopropyl-N'-(2-phenylethyl)urea. One direction is to further investigate its potential applications in medicine, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as a herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-isopropyl-N'-(2-phenylethyl)urea and its potential applications in materials science.
Méthodes De Synthèse
N-isopropyl-N'-(2-phenylethyl)urea can be synthesized by reacting isopropylamine and 2-phenylethyl isocyanate in a solvent such as dichloromethane. The reaction occurs at room temperature and yields N-isopropyl-N'-(2-phenylethyl)urea as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-isopropyl-N'-(2-phenylethyl)urea has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-isopropyl-N'-(2-phenylethyl)urea has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, N-isopropyl-N'-(2-phenylethyl)urea has been shown to have herbicidal activity against various weeds. In materials science, N-isopropyl-N'-(2-phenylethyl)urea has been studied as a potential precursor for the synthesis of polyurethane foams.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(2-phenylethyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-10(2)14-12(15)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |
Clé InChI |
PSAWVIDTLZCUIF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NCCC1=CC=CC=C1 |
SMILES canonique |
CC(C)NC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
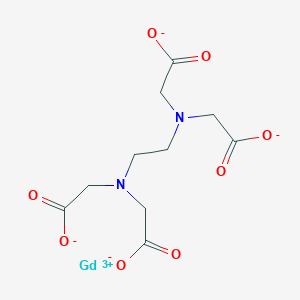
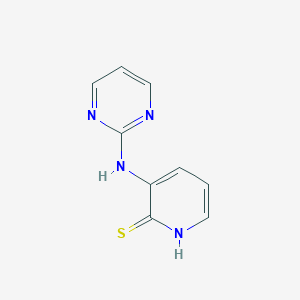
![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
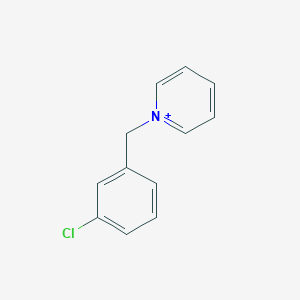
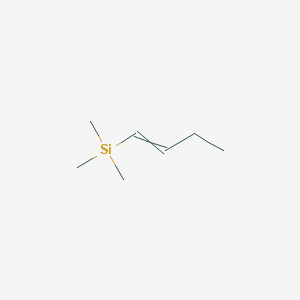
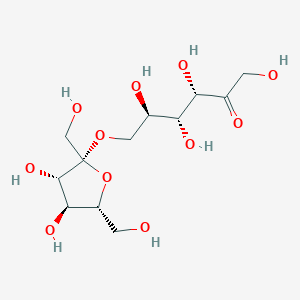
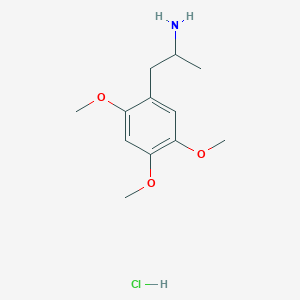
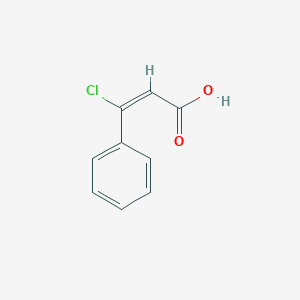
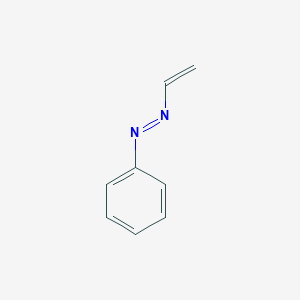
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)